molecular formula C13H9F3IN3O B2395453 N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea CAS No. 338401-03-9

N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea

Katalognummer B2395453
CAS-Nummer: 338401-03-9
Molekulargewicht: 407.135
InChI-Schlüssel: AYMPQARHYWSVEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a urea derivative that is commonly referred to as TAK-659.

Wirkmechanismus

TAK-659 selectively binds to the active site of BTK and inhibits its activity. BTK is a key enzyme involved in B-cell receptor signaling, which is essential for B-cell proliferation and survival. Inhibition of BTK activity leads to the suppression of B-cell proliferation and survival, which is beneficial in the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been found to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and survival of B-cell malignancies, including lymphoma and leukemia. TAK-659 also has immunomodulatory effects, which can be beneficial in the treatment of autoimmune disorders.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for lab experiments. It is highly selective for BTK and has minimal off-target effects. TAK-659 has also shown good pharmacokinetic properties in preclinical studies, which is important for the development of a potential therapeutic agent. However, TAK-659 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. TAK-659 also has a short half-life, which can limit its efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the development of TAK-659. One potential direction is the development of TAK-659 as a therapeutic agent for B-cell malignancies, including lymphoma and leukemia. Another potential direction is the development of TAK-659 as a therapeutic agent for autoimmune disorders. Further studies are needed to determine the efficacy and safety of TAK-659 in vivo, as well as its potential for combination therapy with other agents.
Conclusion:
In conclusion, TAK-659 is a urea derivative that has shown promising results in preclinical studies for the treatment of various diseases, including lymphoma, leukemia, and autoimmune disorders. It selectively binds to the active site of BTK and inhibits its activity, leading to the suppression of B-cell proliferation and survival. TAK-659 has several advantages for lab experiments, including high selectivity for BTK and good pharmacokinetic properties. However, it also has some limitations, including poor solubility in water and a short half-life. Further studies are needed to determine the potential of TAK-659 as a therapeutic agent for various diseases.

Synthesemethoden

The synthesis of TAK-659 involves the reaction of 5-iodo-2-pyridinecarboxylic acid with 4-(trifluoromethyl)aniline in the presence of a coupling reagent. This reaction results in the formation of N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea. The synthesis method has been optimized to produce high yields of TAK-659 with high purity.

Wissenschaftliche Forschungsanwendungen

TAK-659 has shown promising results in preclinical studies for the treatment of various diseases, including lymphoma, leukemia, and autoimmune disorders. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell proliferation and survival, which is beneficial in the treatment of B-cell malignancies.

Eigenschaften

IUPAC Name

1-(5-iodopyridin-2-yl)-3-[4-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3IN3O/c14-13(15,16)8-1-4-10(5-2-8)19-12(21)20-11-6-3-9(17)7-18-11/h1-7H,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMPQARHYWSVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=NC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.